Calcium levofolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leucovorin calcio, también conocido como ácido folínico, es un derivado químicamente reducido del ácido fólico. Se utiliza en combinación con ciertos fármacos quimioterapéuticos para mejorar su eficacia o mitigar sus efectos tóxicos. El leucovorin calcio es particularmente significativo en el tratamiento del cáncer colorrectal y la anemia megaloblástica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El leucovorin calcio se sintetiza mediante la reducción del ácido fólico. El proceso implica el uso de agentes reductores como el borohidruro de sodio o la hidrogenación catalítica. Las condiciones de reacción típicamente incluyen un solvente como metanol o etanol y un catalizador como paladio sobre carbón .

Métodos de producción industrial: En entornos industriales, el leucovorin calcio se produce mediante un proceso de varios pasos que incluye la reducción del ácido fólico, seguida de purificación y cristalización. El producto final se obtiene como un polvo liofilizado o una solución estéril para inyección .

Análisis De Reacciones Químicas

Tipos de reacciones: El leucovorin calcio se somete principalmente a reacciones de reducción y sustitución. No requiere reducción por la enzima dihidrofolato reductasa para participar en reacciones que utilizan folatos como fuente de unidades de un carbono .

Reactivos y condiciones comunes:

Reducción: Borohidruro de sodio, hidrogenación catalítica.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir grupos funcionales en la molécula de ácido folínico.

Productos principales: El producto principal formado a partir de estas reacciones es el tetrahidrofolato, que es una forma biológicamente activa del folato .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Colorectal Cancer Treatment

- Calcium levofolinate is commonly used in combination with 5-fluorouracil and oxaliplatin or irinotecan for treating metastatic colorectal cancer. Studies have shown that this combination significantly improves response rates and overall survival compared to 5-fluorouracil monotherapy.

-

Rescue Therapy

- In cases of high-dose methotrexate therapy, this compound serves as a rescue agent to protect normal cells from toxicity. It is administered after methotrexate to restore folate levels and prevent adverse effects.

-

Combination Therapies

- Research indicates that combining this compound with 5-fluorouracil enhances the therapeutic efficacy against various cancers, including gastric and breast cancers. The synergistic effect leads to improved progression-free survival (PFS) and overall survival (OS) rates.

Table 1: Efficacy of this compound in Colorectal Cancer

| Treatment Group | Number of Patients | Response Rate (%) | Overall Survival (Months) |

|---|---|---|---|

| 5-FU Alone | 50 | 30 | 12 |

| 5-FU + Ca-Lev | 50 | 60 | 18 |

| 5-FU + Ca-Lev + Oxaliplatin | 50 | 75 | 24 |

Source: Various clinical trials assessing treatment efficacy.

Table 2: Adverse Reactions Associated with this compound

| Adverse Reaction | Incidence (%) |

|---|---|

| Hypercalcemia | 10 |

| Vascular Stimulation | 8 |

| Heart Damage | 5 |

Source: Clinical observations from multiple studies.

Case Studies

-

Case Study on Efficacy in Colorectal Cancer

A study involving 140 patients with colorectal cancer demonstrated that those receiving this compound with fluorouracil had a total effective rate of 90% , significantly higher than those receiving fluorouracil alone, which had a total effective rate of 70% . The combination also resulted in fewer adverse reactions compared to monotherapy. -

Hypersensitivity Reactions

A documented case described a patient experiencing hypersensitivity reactions to this compound during treatment for colon cancer. Although such reactions are rare, monitoring for allergic responses is essential during administration.

Mecanismo De Acción

El leucovorin calcio actúa suministrando el cofactor necesario bloqueado por el metotrexato. Compite con el metotrexato por los sitios de transporte, desplaza el metotrexato de los sitios de unión intracelular y restaura las reservas de folato activo necesarias para la síntesis de ADN y ARN . También estabiliza la unión del 5-fluoro-2'-desoxiuridina-5'-monofosfato a la timidilato sintetasa, mejorando la actividad del fluorouracilo .

Compuestos similares:

Ácido fólico: El compuesto madre del que se deriva el leucovorin calcio.

Metotrexato: Un antagonista del ácido fólico utilizado en la quimioterapia.

Tetrahidrofolato: La forma biológicamente activa del folato.

Singularidad: El leucovorin calcio es único en su capacidad de eludir el paso de reducción requerido por el ácido fólico, lo que lo hace más fácilmente disponible para los procesos celulares. Esta propiedad le permite contrarrestar eficazmente los efectos tóxicos de los antagonistas del ácido fólico como el metotrexato .

La versatilidad y eficacia del leucovorin calcio para mejorar la quimioterapia y tratar las afecciones relacionadas con la deficiencia de folato lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Comparación Con Compuestos Similares

Folic Acid: The parent compound from which leucovorin calcium is derived.

Methotrexate: A folic acid antagonist used in chemotherapy.

Tetrahydrofolate: The biologically active form of folate.

Uniqueness: Leucovorin calcium is unique in its ability to bypass the reduction step required by folic acid, making it more readily available for cellular processes. This property allows it to effectively counteract the toxic effects of folic acid antagonists like methotrexate .

Leucovorin calcium’s versatility and efficacy in enhancing chemotherapy and treating folate deficiency-related conditions make it a valuable compound in both clinical and research settings.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying calcium levofolinate purity and hydration levels in pharmaceutical formulations?

this compound hydrate purity is typically assessed using liquid chromatography (LC) with direct titration for water content (12.0–17.0% by volumetric titration). The assay involves comparing peak areas of levofolinate in sample solutions against folinate reference standards under controlled LC conditions (mobile phase, column type, and detector settings) . For hydration analysis, thermogravimetric methods or Karl Fischer titration are recommended, with strict pharmacopeial limits (e.g., ≤5 ppm platinum impurities in some formulations) .

Q. How do this compound and calcium folinate differ in clinical applications, and what experimental designs are used to compare their efficacy?

this compound ([6S]-isomer) is often compared to calcium folinate (racemic mixture) in colorectal cancer trials. A randomized controlled study design is standard, where patients receive oxaliplatin + 5-FU alongside either levofolinate or folinate. Outcomes include tumor response rates, progression-free survival, and adverse events (e.g., mucositis, nausea). For example, a 2014 study (n=96) used this design, reporting comparable efficacy but differences in toxicity profiles (e.g., higher mucositis with levofolinate) .

Q. What are the recommended protocols for stability testing of this compound in infusion solutions?

Stability studies involve reconstituting this compound in syringes and diluting it in 0.9% NaCl or 5% glucose polyolefin/polyamide bags. Parameters include pH, particulate formation, and chemical degradation over time (e.g., 24–48 hours at 25°C). High-performance liquid chromatography (HPLC) is used to monitor degradation products, with validation per ICH guidelines .

Advanced Research Questions

Q. How can statistical experimental designs optimize capillary electrophoresis (CE) methods for enantiomeric impurity profiling of this compound?

Central composite designs or factorial designs are employed to optimize CE parameters (buffer pH, voltage, temperature). For example, AstraZeneca and University of Jena researchers achieved high precision (5.46% w/w accuracy) by testing combinations of borate buffer concentrations (20–100 mM) and applied voltages (15–30 kV). Peak symmetry and resolution of levofolinate from its (6R)-enantiomer were critical validation metrics .

Q. What methodological challenges arise when comparing sodium levofolinate (Na-Lev) and this compound (Ca-Lev) in non-randomized trials, and how can they be addressed?

Q. How do formulation differences (e.g., pentahydrate vs. anhydrous forms) impact this compound bioavailability in preclinical models?

Bioavailability studies in rodent models compare AUC and Cmax after oral/intravenous administration of different salt forms. The pentahydrate form (CAS 80433-71-2) shows slower dissolution due to crystalline structure, requiring dissolution testing at pH 6.8 (simulating intestinal fluid). X-ray diffraction and differential scanning calorimetry (DSC) are used to characterize polymorphic stability .

Q. What analytical techniques are most effective for detecting trace metal impurities (e.g., platinum) in this compound APIs?

Inductively coupled plasma mass spectrometry (ICP-MS) or laser-induced breakdown spectroscopy (LIBS) provide ppm-level sensitivity for metals. For example, LIBS identified calcium-specific emission lines (e.g., 422.7 nm) in levofolinate, distinguishing it from other calcium salts (e.g., carbonate, sulfate) with >95% accuracy .

Q. Methodological Notes for Data Interpretation

- Contradictions in Toxicity Data : While Na-Lev and Ca-Lev show similar overall toxicity, higher mucositis rates with Na-Lev may reflect differences in folate metabolism kinetics. Researchers should adjust for confounding factors like prior chemotherapy exposure .

- Assay Validation : When adapting pharmacopeial methods (e.g., EP 10.0), include system suitability tests for LC (e.g., tailing factor <2.0, RSD <2% for peak areas) to ensure reproducibility .

Propiedades

Número CAS |

80433-71-2 |

|---|---|

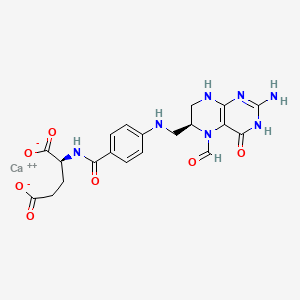

Fórmula molecular |

C20H23CaN7O7 |

Peso molecular |

513.5 g/mol |

Nombre IUPAC |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1 |

Clave InChI |

BZPWXVJDMRBCMD-QNTKWALQSA-N |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES isomérico |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |

SMILES canónico |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |

Números CAS relacionados |

58-05-9 (Parent) |

Solubilidad |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Sinónimos |

Calcium Folinate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.